molecular formula C11H12N2O3 B2962885 1-(2-Nitrophenyl)piperidin-4-one CAS No. 218610-21-0

1-(2-Nitrophenyl)piperidin-4-one

Cat. No. B2962885
M. Wt: 220.228
InChI Key: KFCBYJUYIXACNE-UHFFFAOYSA-N
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Description

“1-(2-Nitrophenyl)piperidin-4-one” is a derivative of 4-piperidinone . It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . It is an important pharmaceutical intermediate, as it can be used to prepare apixaban derivatives .


Synthesis Analysis

A practical and efficient process has been developed for the preparation of the key intermediate of apixaban . Starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure for the intermediate has been developed . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .


Molecular Structure Analysis

The molecular formula of “1-(2-Nitrophenyl)piperidin-4-one” is C11H12N2O3 . The molecular weight is 220.22 . The SMILES string representation is [O-]N+=CC=C1N(CC2)CCC2=O)=O .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The compound is a solid . The SMILES string representation is [O-]N+=CC=C1N(CC2)CCC2=O)=O .

Safety And Hazards

It is recommended to avoid breathing mist, gas or vapours of this compound . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1-(2-nitrophenyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-9-5-7-12(8-6-9)10-3-1-2-4-11(10)13(15)16/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCBYJUYIXACNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrophenyl)piperidin-4-one

Synthesis routes and methods

Procedure details

A solution of 7 (7.44 g, 28.1 mmol) in ether (300 mL) was treated with 5% aqueous HCl (150 mL). The mixture was stirred at room temperature (5 d). The reaction was quenched with solid sodium bicarbonate. The aqueous layer was extracted with three additional portions of ether and the combined organic extracts were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. Flash chromatography on silica gel (20% ethyl acetate/hexane) afforded the title compound (8).
Name
Quantity
7.44 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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